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Compound of Interest |

2-Formylphenyl
Compound Name:

dimethylcarbamate
CAS No.: 21709-45-5
Cat. No.: B1398200

Get Quote

Executive Summary

2-Formylphenyl dimethylcarbamate represents a high-value "pivot scaffold" in modern
organic synthesis. While classically viewed merely as a protected salicylaldehyde, its true
strategic value lies in its dual role:

e A Robust Directed Metalation Group (DMG): When the aldehyde is transiently masked, the
carbamate directs regioselective lithiation to the ortho-position (C3), enabling substitution
patterns difficult to access via electrophilic aromatic substitution.

e A Latent Electrophile for C-O Activation: Under Nickel catalysis, the carbamate function
activates the phenolic C—O bond, allowing for cross-coupling reactions (Suzuki-Miyaura,
Kumada-Corriu) that effectively replace the oxygen with carbon nucleophiles.

This note details the synthesis of this scaffold and its application in constructing polysubstituted
aromatics and benzofused heterocycles, widely applicable in the synthesis of bioactive natural
products (e.g., flavonoids, coumarins) and pharmaceutical intermediates.
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Chemical Identity & Properties

Property Description

IUPAC Name 2-Formylphenyl dimethylcarbamate
CAS Number 18335-89-2

Molecular Formula C10H11NOs

Molecular Weight 193.20 g/mol

Kev Functionalit Aryl aldehyde (electrophile), O-Carbamate
ey Functionali
Y Y (DMG / Cross-coupling partner)

Stable to weak acids/bases; hydrolyzes in

Stability _
strong base (NaOH/MeOH) to salicylaldehyde.

Synthesis Protocol: Preparation of the Scaffold

The synthesis is a straightforward protection of salicylaldehyde. The use of dimethylcarbamoyl
chloride requires careful handling due to its toxicity, but the resulting carbamate is robust.

Reagents
» Salicylaldehyde (1.0 equiv)

¢ Dimethylcarbamoyl chloride (1.2 equiv)
o Potassium Carbonate (

, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
e Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

o Deprotonation:
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o Option A (Mild): Suspend

(20 mmol) in MeCN (50 mL). Add salicylaldehyde (10 mmol) and stir at RT for 15 min
(yellow color indicates phenoxide formation).

o Option B (Fast): Suspend NaH (12 mmol) in dry DMF at 0°C. Dropwise add
salicylaldehyde. Stir 30 min.

o Carbamoylation: Add dimethylcarbamoyl chloride (12 mmol) dropwise.

e Reaction: Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF) for 4-6 hours.
Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (

) will disappear, and the less polar carbamate (
) will appear.

o Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc,
wash with water (3x) and brine. Dry over

e Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes) yields the
product as a viscous pale oil or low-melting solid. Yields typically >90%.

Application 1: Nickel-Catalyzed C-O Activation (The
"Phenol-to-Carbon" Switch)

This is the most modern application. Unlike triflates, carbamates are stable to storage and
handling. Using Ni(0) catalysis, the C—O bond is cleaved, allowing the transformation of the
salicylaldehyde derivative into a 2-substituted benzaldehyde (biaryl or alkyl-aryl).

Mechanistic Insight

The reaction proceeds via oxidative addition of a Ni(0) species into the aryl C—O bond of the
carbamate. This is kinetically challenging but facilitated by electron-rich ligands (e.g., PCy3,
NHCs).
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Protocol: Suzuki-Miyaura Coupling

e Substrate: 2-Formylphenyl dimethylcarbamate (1.0 equiv)
e Coupling Partner: Aryl boronic acid (
, 1.5 equiv)
o Catalyst:
(10 mol%)
e Ligand:
(20 mol%) or ICy (10 mol%)
e Base:

(2.0 equiv)

Solvent: Toluene/Dioxane (10:1)

Workflow:

In a glovebox (or under strict Argon), combine Ni source, ligand, and base in the reaction
vial.

Add the carbamate and boronic acid.

Add deoxygenated solvent.

Seal and heat to 100-110°C for 12—24 hours.

Result: The carbamate group is replaced by the aryl group, yielding a biaryl aldehyde.

Application 2: Directed Ortho Metalation (DoM)
Strategy

The dimethylcarbamate is a powerful Directed Metalation Group (DMG). However, the
aldehyde is incompatible with organolithiums. Therefore, an in situ protection strategy (Comins
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tactic) or acetal protection is required.
Strategic Logic
e Mask Aldehyde: Convert CHO to an

-amino alkoxide (using Li-amide) or acetal.

¢ Direct Metalation: The carbamate directs

-BuLi to the C3 position (ortho to carbamate).

o Electrophile Trapping: Introduce E+ (Silanes, Halogens, Formyl).

o Unmask: Acidic workup restores the aldehyde.

DoM Workflow Diagram

Step 3: Electrophile Quench Acid Hydrolysis 3-Substituted
(E+) Salicylaldehyde Derivative

Click to download full resolution via product page

Caption: Workflow for the regioselective functionalization of the C3 position using the
carbamate as a director and in situ aldehyde protection.

Application 3: Heterocycle Construction
(Benzofurans)

The proximity of the aldehyde (C1) and the carbamate (C2) makes this scaffold ideal for
annulation reactions.

Reaction Type: Condensation/Cyclization

Under basic conditions, the carbamate can undergo hydrolysis or migration (Snieckus-Fries),
but in the presence of

-halo ketones or similar nucleophiles, the aldehyde reacts first, followed by cyclization onto the
phenol oxygen (after carbamate cleavage).
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Example: Synthesis of 3-substituted Benzofurans.

» Condensation of the aldehyde with an activated methylene compound (e.g.,
bromonitromethane or

-haloester).

o Base-mediated cleavage of the carbamate and intramolecular

displacement.

Visualizing the Divergent Reactivity

The following diagram illustrates how a single starting material (2-Formylphenyl
dimethylcarbamate) branches into three distinct chemical spaces depending on the catalyst
and conditions applied.

2-Formylphenyl

dimethylcarbamate

1. Protection
2. s-BuLi

Base, Nucleophile
(Condensation)

Ni(0), Ligand, Ar-B(OH)2

Ni-Catalyzed Cross-Coupling Directed Ortho Metalation Heterocycle Synthesis
(Suzuki/Kumada) (DoM) (Benzofurans/Coumarins)

Benzofused
Heterocycles

Biaryl Aldehydes 3-Substituted
(C-O replaced by C-C) Salicylaldehydes

Click to download full resolution via product page

Caption: Divergent synthetic pathways accessible from the 2-Formylphenyl
dimethylcarbamate scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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